Meclofenamic Acid-d4
Overview
Description
Meclofenamic Acid-d4 is the deuterium labeled Meclofenamic Acid . It is a non-steroidal, anti-inflammatory agent, and is a highly selective fat mass and obesity-associated (FTO) enzyme inhibitor . Meclofenamic Acid competes with FTO binding for the m(6)A-containing nucleic acid .
Synthesis Analysis
The synthesis of amide derivatives of Meclofenamic Acid has been achieved using a one-pot procedure involving a selective agent, bis (2-oxo-3-oxazolidinyl) phosphonic chloride . The synthesized compounds were tested for their in vivo inflammatory activity using carrageenan rat paw edema assay .Molecular Structure Analysis
Meclofenamic Acid-d4 has a molecular formula of CHClNO . Its average mass is 296.149 Da and its monoisotopic mass is 295.016693 Da .Chemical Reactions Analysis
Meclofenamic Acid-d4, like other nonsteroidal anti-inflammatory agents, inhibits the formation of prostaglandins . It is a member of the anthranilic acid derivatives (or fenamate) class of nonsteroidal anti-inflammatory drugs (NSAIDs) .Physical And Chemical Properties Analysis
Meclofenamic Acid-d4 is a white or off-white crystalline powder with a unique odor . It has high thermal stability and solubility, and can be dissolved in polar solvents .Scientific Research Applications
Anti-Cancer Properties : Meclofenamic acid has shown promise in treating different types of cancers, including androgen-independent prostate neoplasms. It causes histological changes indicative of less tumor aggression, increased fibrosis, and reduced cellular proliferation and tumor vascularity in prostate cancer (Delgado-Enciso et al., 2015).
Pharmacology and Therapeutic Use : It is approved for use in arthritis, analgesia, dysmenorrhea, and menorrhagia. Meclofenamic acid is a potent inhibitor of cyclooxygenase, thereby inhibiting the production of prostaglandins. It also inhibits the release of 5-HETE and LTB4 from human neutrophils (Conroy et al., 1991).
Effects on Parasite-Naive Lambs and Adult Sheep : In studies involving lambs challenged with Ostertagia circumcincta, meclofenamic acid lowered the number of parasites that established in treated animals (Mitchell et al., 1990).
Inhibition of Human Vascular Smooth Muscle Cell Proliferation and Migration : Meclofenamic acid inhibits the proliferation, clonogenic activity, and migratory ability of human aortic smooth muscle cells, indicating potential to prevent restenosis after angioplasty (Schober et al., 2002).
Role in Gynecology and Obstetrics : It has been used successfully in several obstetrical and gynecological disorders sustained by prostaglandin overproduction, providing pain relief and reducing neuroendocrine activation in the post-surgical period (Facchinetti et al., 1991).
Selective Inhibition of FTO Demethylation of m6A over ALKBH5 : Meclofenamic acid selectively inhibits the fat mass and obesity-associated (FTO) enzyme, suggesting potential for functional probes and the rational design of inhibitors for medical use (Huang et al., 2014).
Antitumor Effect on Androgen-Independent Prostate Cancer : In vivo studies showed that meclofenamic acid significantly reduces tumor growth and prolongs survival, with the potential for total tumor regression in some cases (Soriano-Hernández et al., 2012).
Future Directions
properties
IUPAC Name |
2,3,4,5-tetradeuterio-6-(2,6-dichloro-3-methylanilino)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO2/c1-8-6-7-10(15)13(12(8)16)17-11-5-3-2-4-9(11)14(18)19/h2-7,17H,1H3,(H,18,19)/i2D,3D,4D,5D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBDNJUWAMKYJOX-QFFDRWTDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)Cl)NC2=CC=CC=C2C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)O)NC2=C(C=CC(=C2Cl)C)Cl)[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00676002 | |
Record name | 2-(2,6-Dichloro-3-methylanilino)(~2~H_4_)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00676002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Meclofenamic Acid-d4 | |
CAS RN |
1185072-18-7 | |
Record name | 2-(2,6-Dichloro-3-methylanilino)(~2~H_4_)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00676002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.